2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
“2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a chemical compound with the CAS Number: 710991-30-3. It has a molecular weight of 230.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14O3/c1-8-6-13-11(7-12(8)15)9-4-2-3-5-10(9)14(16)17-13/h6-7,15H,2-5H2,1H3. This code provides a specific string of characters that describes the molecular structure of the compound .Scientific Research Applications
Fluorescence and Metal Interaction Properties
Research has demonstrated the fluorescence and metal interaction properties of derivatives of 2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. These compounds exhibit fluorescence enhancement in the presence of metals, suggesting potential applications in fluorescence probes and spectrofluorometry for analytical, environmental, and medicinal chemistry areas (Gülcan et al., 2022).
Cholinesterase Inhibitors for Alzheimer's Disease
A series of derivatives has been synthesized and evaluated for their potential as acetylcholinesterase and butyrylcholinesterase inhibitors, aiming at the treatment of Alzheimer's Disease. These compounds displayed comparable activity to existing drugs, highlighting their relevance in neurodegenerative disease research (Gulcan et al., 2014).
Selective Fluorescent Sensors for Metal Ions
Certain hydroxylated derivatives have been found to act as selective fluorescent sensors for Iron (III) ions, both under in vitro and ex vivo conditions. This property indicates their potential for developing new metal ion detection methodologies in various scientific and technological applications (Shukur et al., 2021).
Synthetic Methodologies and Chemical Properties
Significant efforts have been devoted to developing synthetic methodologies for constructing the benzo[c]chromen-6-one scaffold and exploring its chemical properties. These methodologies include microwave-assisted cyclization, palladium-catalyzed cross-coupling reactions, and radical cyclizations, providing efficient routes to these compounds and their analogues (Dao et al., 2018). Such studies are fundamental in expanding the applications of this compound class in medicinal chemistry and material science.
Biological Activities
Beyond cholinesterase inhibition, some derivatives have shown promising biological activities, including antimicrobial properties and potential as steroid sulfatase inhibitors. These findings suggest the compound's versatility in addressing various therapeutic areas (Demkowicz et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-hydroxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-8-6-13-11(7-12(8)15)9-4-2-3-5-10(9)14(16)17-13/h6-7,15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMITZHHYGCBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C3=C(CCCC3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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